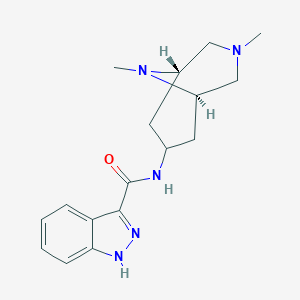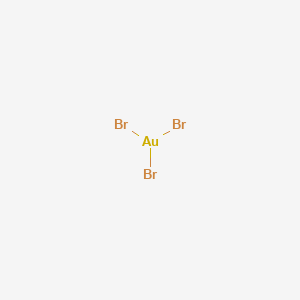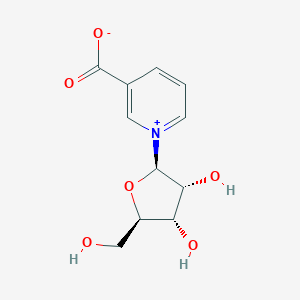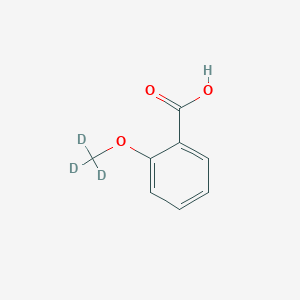![molecular formula C20H32O3 B127383 (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 142666-04-4](/img/structure/B127383.png)
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid, commonly known as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a natural prostaglandin produced by the human body. It is a potent anti-inflammatory agent and has been studied extensively for its therapeutic potential in various diseases.
Wirkmechanismus
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid exerts its effects through various mechanisms. It can activate peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression. It can also inhibit nuclear factor kappa B (NF-κB), a transcription factor that regulates inflammation. Additionally, it can induce apoptosis in cancer cells through various pathways.
Biochemische Und Physiologische Effekte
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, it can induce apoptosis in cancer cells by activating various pathways, including the p53 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has several advantages for lab experiments. It is a natural compound produced by the human body, making it a safe and non-toxic compound to use in experiments. It is also readily available and can be synthesized easily. However, one limitation of using (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid in experiments is its instability, as it can degrade rapidly in the presence of light and heat.
Zukünftige Richtungen
There are several future directions for research on (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid. One area of research is the development of novel drugs based on the structure of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid for the treatment of various diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid, which could lead to the development of more effective therapies. Additionally, further research is needed to determine the optimal dosage and administration route of (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid for different diseases.
Synthesemethoden
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid is synthesized from prostaglandin D2 (PGD2) through a series of enzymatic reactions. PGD2 is first converted to 15-deoxy-Δ12,14-PGJ2 by the enzyme PGD2 11-ketoreductase. This intermediate is then further metabolized to (Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid by the enzyme 15-oxoprostaglandin 13-reductase.
Wissenschaftliche Forschungsanwendungen
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid has been extensively studied for its therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects on cancer cells. In diabetes, it has been shown to improve insulin sensitivity and reduce inflammation. In cardiovascular diseases, it has been shown to have protective effects on the heart and blood vessels.
Eigenschaften
CAS-Nummer |
142666-04-4 |
|---|---|
Produktname |
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,17-18H,2-5,8,11-16H2,1H3,(H,22,23)/b9-6+,10-7-/t17-,18+/m0/s1 |
InChI-Schlüssel |
NWFUQBWWNMLSID-OZVPIJNCSA-N |
Isomerische SMILES |
CCCCC/C=C/C[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O |
SMILES |
CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC1CCC(=O)C1CC=CCCCC(=O)O |
Synonyme |
(+)(-)-8,12-trans-9-oxo-prosta-5,14-dienoic acid 8,12-OPA 8,12-trans-(5Z-14Z)-9-oxo-prosta-5,14-dienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



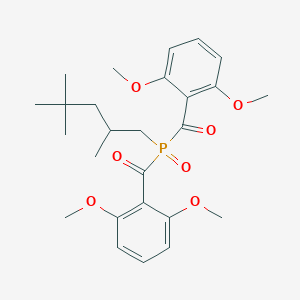
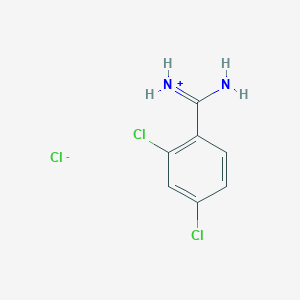
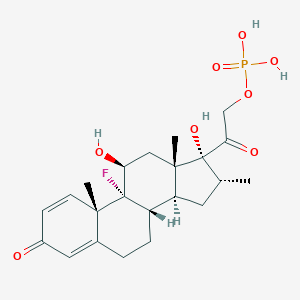
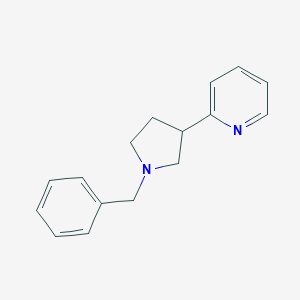
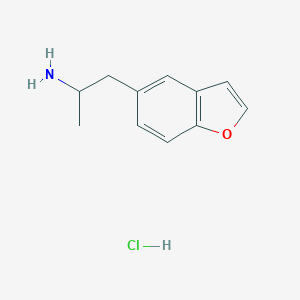
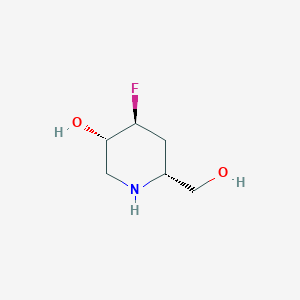
![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)
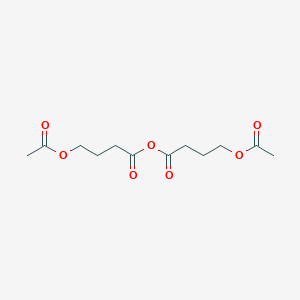
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
